2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
CAS No.: 1989-73-7
Cat. No.: VC21228212
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1989-73-7 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) |
| Standard InChI Key | RINPNKCWFHYQHB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1O)C)CC(=O)O |
| Canonical SMILES | CC1=CC(=CC(=C1O)C)CC(=O)O |
Introduction
Chemical Properties and Structure
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is characterized by specific chemical properties that define its behavior in various chemical and biological environments. Its molecular formula is C₁₀H₁₂O₃ with a molecular weight of 180.2 g/mol. The compound features a phenylacetic acid structure with a hydroxyl group at the para position (4') and two methyl groups at the meta positions (3' and 5') of the phenyl ring.
The presence of the hydroxyl group contributes to the compound's potential to form hydrogen bonds, which may influence its solubility characteristics and interactions with biological macromolecules. The two methyl groups likely enhance the lipophilicity of the molecule, potentially affecting its absorption, distribution, and membrane permeability in biological systems.
The structural details of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can be summarized in the following table:
| Parameter | Value/Description |
|---|---|
| IUPAC Name | 2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
| CAS Number | 1989-73-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.2 g/mol |
| Functional Groups | Carboxylic acid, phenol (hydroxyl), methyl groups |
| Key Structural Features | Phenylacetic acid with a 4-hydroxyl and 3,5-dimethyl substituents |
The carboxylic acid group in this compound confers acidic properties, while the phenolic hydroxyl group may contribute to antioxidant potential. The positioning of the methyl groups may influence the electron density of the aromatic ring, potentially affecting its reactivity and binding characteristics with biological targets.
Related Compounds and Comparative Analysis
Understanding 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid in the context of related compounds can provide valuable insights into its potential properties and applications. Among the related compounds, 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid represents an amino acid derivative with structural similarities.
Structural Analogues
Several structural analogues of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid exist, with variations in:
-
The position and number of hydroxyl groups
-
The pattern of methyl substitution
-
The nature of the acid moiety
-
Additional functional groups that may be present
These structural variations can significantly influence the chemical and biological properties of the compounds. For instance, the position of the hydroxyl group on the aromatic ring can affect the compound's ability to scavenge free radicals, while the pattern of methyl substitution can influence lipophilicity and membrane permeability.
Research Gaps and Future Directions
Based on the available literature, several significant research gaps exist regarding 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid that warrant further investigation:
Synthesis and Chemical Characterization
Future research should focus on developing and optimizing synthetic routes for 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid, with particular emphasis on:
-
Green chemistry approaches with reduced environmental impact
-
Scalable methods suitable for industrial applications
-
Detailed characterization of physical and chemical properties
-
Investigation of chemical reactivity under various conditions
Biological Activity Profiling
Comprehensive biological evaluation of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid should include:
-
In vitro studies to assess potential antioxidant, anti-inflammatory, and other activities
-
Structure-activity relationship studies comparing biological effects with structural analogues
-
Molecular docking and binding studies to identify potential biological targets
-
Toxicological assessment to establish safety profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume